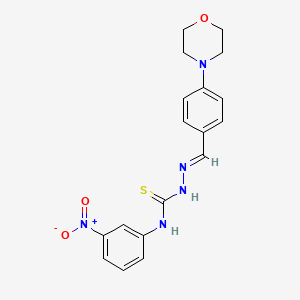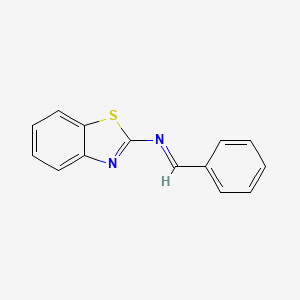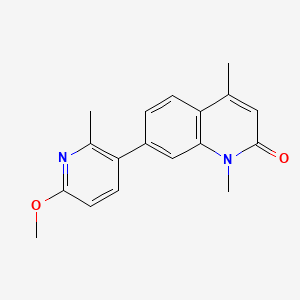
Npp3-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound has shown significant inhibitory activity against NPP3 and NPP1, with IC50 values of 0.24 μM and 1.37 μM, respectively . Npp3-IN-1 is primarily used in scientific research to study the role of NPP3 in various biological processes.
Vorbereitungsmethoden
The synthesis of Npp3-IN-1 involves the use of morpholine-based thiosemicarbazones. The synthetic route includes the reaction of morpholine with thiosemicarbazide under specific conditions to form the desired compound The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Analyse Chemischer Reaktionen
Npp3-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers.
Wissenschaftliche Forschungsanwendungen
Npp3-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of phosphodiesterase/pyrophosphatase enzymes and their role in various biochemical pathways . In biology, this compound is used to investigate the regulation of extracellular nucleotide levels and their impact on cellular signaling . In medicine, this compound is being explored for its potential therapeutic applications in diseases such as cancer, where it may help modulate immune responses and inhibit tumor growth . Additionally, this compound is used in industrial research to develop new inhibitors for various biochemical targets.
Wirkmechanismus
Npp3-IN-1 exerts its effects by inhibiting the activity of phosphodiesterase/pyrophosphatase-3 (NPP3). This enzyme is involved in the hydrolysis of extracellular nucleotides, which play a crucial role in cellular signaling and immune responses . By inhibiting NPP3, this compound reduces the levels of extracellular nucleotides, thereby modulating various biological processes. The molecular targets of this compound include the active site of NPP3, where it binds and prevents the enzyme from catalyzing its substrate .
Vergleich Mit ähnlichen Verbindungen
Npp3-IN-1 is unique in its high selectivity and potency as an inhibitor of NPP3. Similar compounds include other nucleotide pyrophosphatase/phosphodiesterase inhibitors such as NPP1-IN-2 and autotaxin inhibitors . Compared to these compounds, this compound has shown superior inhibitory activity and selectivity for NPP3, making it a valuable tool for scientific research . Other similar compounds include inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (eNPP1) and eNPP2, which have different substrate specificities and biological functions .
Eigenschaften
Molekularformel |
C18H19N5O3S |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
1-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-3-(3-nitrophenyl)thiourea |
InChI |
InChI=1S/C18H19N5O3S/c24-23(25)17-3-1-2-15(12-17)20-18(27)21-19-13-14-4-6-16(7-5-14)22-8-10-26-11-9-22/h1-7,12-13H,8-11H2,(H2,20,21,27)/b19-13+ |
InChI-Schlüssel |
OXSWURKJMQYLKP-CPNJWEJPSA-N |
Isomerische SMILES |
C1COCCN1C2=CC=C(C=C2)/C=N/NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC(=S)NC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)
![3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide](/img/structure/B15136987.png)







